molecular formula C10H14N2O2S B13242161 N-[3-(Methylsulfanyl)propyl]-4-nitroaniline

N-[3-(Methylsulfanyl)propyl]-4-nitroaniline

Cat. No.: B13242161
M. Wt: 226.30 g/mol
InChI Key: XRLQQWBCFCBKBR-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]-4-nitroaniline is a nitroaniline derivative characterized by a methylsulfanyl (SMe) group attached to a three-carbon propyl chain, which is further linked to the amino group of a para-nitro-substituted aniline.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)-4-nitroaniline

InChI

InChI=1S/C10H14N2O2S/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3

InChI Key

XRLQQWBCFCBKBR-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-(methylsulfanyl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-amino-N-[3-(methylsulfanyl)propyl]aniline.

    Substitution: Various substituted derivatives of the aniline ring, depending on the specific reaction.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]-4-nitroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methylsulfanyl group may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The antimalarial activity of nitroaniline derivatives is strongly influenced by substituents on the amino group. For example:

  • N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1a–c) and ursolamides (2a–c) exhibit IC₅₀ values ranging from 175 nM to 15 µM, with piperazinyl groups (e.g., 1c, IC₅₀ = 220 nM) significantly enhancing activity compared to acetylated or unprotected analogs .
  • In contrast, N-[3-(Methylsulfanyl)propyl]-4-nitroaniline lacks the piperazine moiety but features a methylsulfanyl group.

Nitro Group Positioning and Electronic Effects

  • 4-Nitro-N-(3-nitrophenyl)benzamide () demonstrates the impact of nitro group placement. The para-nitro group on the benzamide ring creates a strong electron-withdrawing effect, stabilizing the molecule and influencing reactivity. Similarly, the para-nitro group in this compound likely enhances electrophilicity at the aromatic ring, affecting its interactions in chemical or biological systems .

Hydrophilic vs. Lipophilic Substituents

  • 4-(Hydroxypropylamino)-3-nitrophenol () contains a hydrophilic hydroxypropyl group, increasing water solubility. In comparison, the methylsulfanyl group in this compound is more lipophilic, suggesting divergent solubility profiles. This difference could impact applications in drug delivery or industrial formulations .

Comparative Data Table

Compound Name Substituent on Amino Group Key Property/Activity Reference
This compound Methylsulfanylpropyl High lipophilicity (predicted) N/A
N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamide (1c) Piperazinylpropyl IC₅₀ = 220 nM (antimalarial)
4-(Hydroxypropylamino)-3-nitrophenol Hydroxypropyl Enhanced water solubility
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitrobenzoyl Crystallographic stability

Biological Activity

N-[3-(Methylsulfanyl)propyl]-4-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its synthesis, antioxidant properties, interactions with biological targets, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-nitroaniline with a methylsulfanyl propyl moiety. The compound's structure can be represented as follows:

  • Chemical Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol

The presence of the nitro group and the methylsulfanyl substituent is significant for its biological activity, as these functional groups can influence reactivity and interaction with biological molecules.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to this compound. For instance, derivatives containing similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Lipid Peroxidation Inhibition (%)
This compoundTBDTBD
Butylated Hydroxy Toluene (BHT)590
Other Similar CompoundsTBDTBD

The antioxidant activity is often measured using assays such as the DPPH radical scavenging assay or lipid peroxidation assays, which assess the ability to prevent oxidative damage to lipids.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. For example, docking analyses with NAD(P)H:quinone oxidoreductase 1 (NQO1) have shown that compounds with similar structures can effectively bind to this enzyme, suggesting potential protective roles against oxidative stress.

Key Findings from Docking Studies

  • Binding Affinity : The compound exhibits a significant binding affinity towards NQO1, which is crucial in detoxifying reactive quinones and protecting cells from oxidative damage.
  • Interaction Sites : Key amino acids involved in binding were identified, providing insights into how structural modifications could enhance activity.

Case Studies and Research Findings

Several case studies have explored the biological effects of compounds related to this compound:

  • Anticancer Activity : Research has indicated that nitroaniline derivatives may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

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